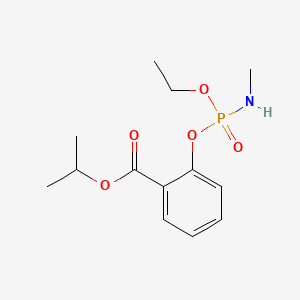
Salicylic acid, isopropyl ester, ethyl methylphosphoramidate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Salicylic acid, isopropyl ester, ethyl methylphosphoramidate is a complex organic compound that combines the properties of salicylic acid, isopropyl ester, and ethyl methylphosphoramidate
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of salicylic acid, isopropyl ester, ethyl methylphosphoramidate involves multiple steps. Initially, salicylic acid is esterified with isopropanol to form salicylic acid, isopropyl ester. This esterification reaction is typically catalyzed by an acid such as sulfuric acid or phosphoric acid . The next step involves the reaction of the ester with ethyl methylphosphoramidate under controlled conditions to form the final compound. The reaction conditions, including temperature, pressure, and solvent, are optimized to achieve high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient mixing and reaction. Quality control measures are implemented to monitor the purity and yield of the product.
Chemical Reactions Analysis
Types of Reactions
Salicylic acid, isopropyl ester, ethyl methylphosphoramidate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens and alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Salicylic acid, isopropyl ester, ethyl methylphosphoramidate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various conditions.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial products
Mechanism of Action
The mechanism of action of salicylic acid, isopropyl ester, ethyl methylphosphoramidate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, salicylic acid is known to modulate COX-1 enzymatic activity, reducing the formation of pro-inflammatory prostaglandins .
Comparison with Similar Compounds
Similar Compounds
Methyl salicylate: An ester of salicylic acid with a similar structure but different ester group.
Ethyl salicylate: Another ester of salicylic acid with ethyl group instead of isopropyl.
Aspirin (acetylsalicylic acid): A derivative of salicylic acid with acetyl group.
Uniqueness
Salicylic acid, isopropyl ester, ethyl methylphosphoramidate is unique due to the presence of both ester and phosphoramidate functional groups, which confer distinct chemical and biological properties. This combination allows for diverse applications and potential therapeutic benefits .
Properties
CAS No. |
31120-86-2 |
|---|---|
Molecular Formula |
C13H20NO5P |
Molecular Weight |
301.27 g/mol |
IUPAC Name |
propan-2-yl 2-[ethoxy(methylamino)phosphoryl]oxybenzoate |
InChI |
InChI=1S/C13H20NO5P/c1-5-17-20(16,14-4)19-12-9-7-6-8-11(12)13(15)18-10(2)3/h6-10H,5H2,1-4H3,(H,14,16) |
InChI Key |
ZXNZFOFRTAYITA-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(NC)OC1=CC=CC=C1C(=O)OC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


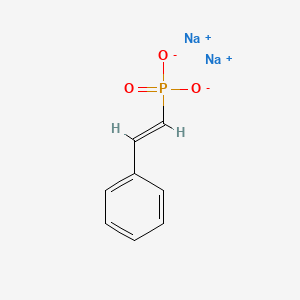

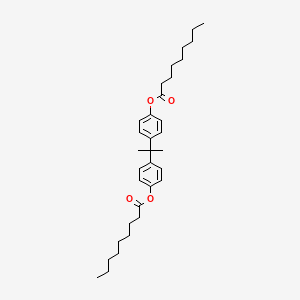

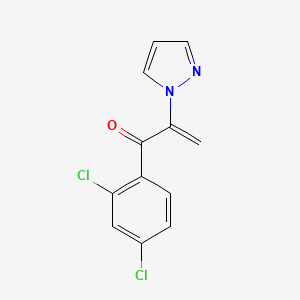

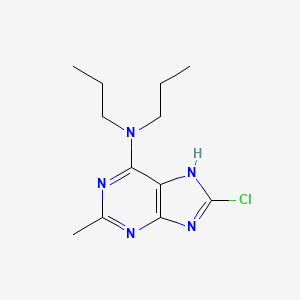
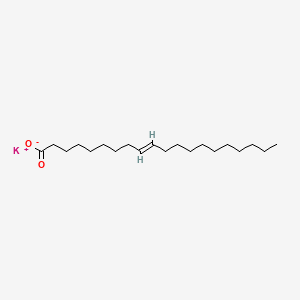

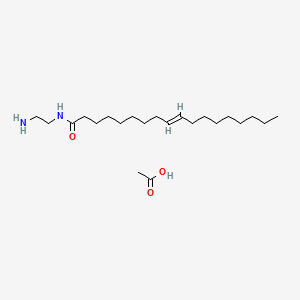
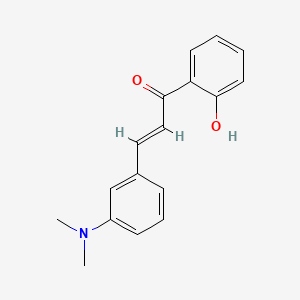

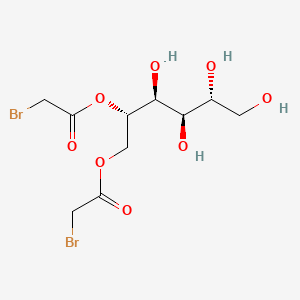
![Tert-butyl 4-[[2-methyl-4-(2-methylpyridin-4-yl)phenyl]methyl]piperazine-1-carboxylate](/img/structure/B12646785.png)
